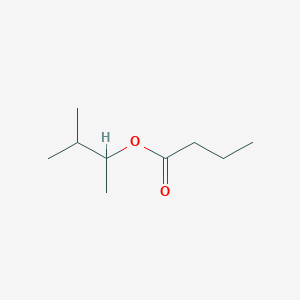

Butanoic acid, 1,2-dimethylpropyl ester

Description

Butanoic acid, 1,2-dimethylpropyl ester (IUPAC name: 1,2-dimethylpropyl butanoate) is an ester derived from butanoic acid and 1,2-dimethylpropanol. Key properties include:

- Molecular Formula: C₉H₁₈O₂ (as per ).

- Molecular Weight: 158.24 g/mol (calculated from formula).

- CAS Registry Number: 18-458-4 ().

- Synonyms: 3-Methyl-2-butanyl butanoate, butanoic acid 1,2-dimethylpropyl ester.

The compound is structurally characterized by a linear butanoic acid chain esterified with a branched 1,2-dimethylpropyl group. This branching may influence its volatility, solubility, and applications in flavorings or agrochemicals.

Properties

CAS No. |

88736-68-9 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

3-methylbutan-2-yl butanoate |

InChI |

InChI=1S/C9H18O2/c1-5-6-9(10)11-8(4)7(2)3/h7-8H,5-6H2,1-4H3 |

InChI Key |

YBSMWGNIGFSKPE-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OC(C)C(C)C |

Canonical SMILES |

CCCC(=O)OC(C)C(C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHO

- Molecular Weight : 130.19 g/mol

- IUPAC Name : Butanoic acid, 1,2-dimethylpropyl ester

Analytical Applications

1. Chromatography

Butanoic acid esters are commonly analyzed using High-Performance Liquid Chromatography (HPLC). A specific application involves the separation of butanoic acid esters on a Newcrom R1 HPLC column. The method utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be adapted for Mass Spectrometry (MS) compatibility by substituting phosphoric acid with formic acid. This technique is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another analytical technique used to identify butanoic acid derivatives in complex mixtures. This method allows for the detection of volatile compounds and is particularly useful in environmental monitoring and food safety assessments .

Pharmaceutical Applications

1. Drug Formulation

Butanoic acid esters are explored for their potential in drug formulation due to their lipophilicity and ability to enhance the bioavailability of certain drugs. For instance, they can be used as prodrugs that improve the solubility and absorption of active pharmaceutical ingredients (APIs) in the gastrointestinal tract.

2. Cancer Research

Research indicates that butanoic acid derivatives may play a role in cancer therapy. Studies have shown that certain butanoic acid esters can inhibit tumor growth by interfering with cellular mechanisms involved in cancer progression. For example, compounds derived from butanoic acid have been studied for their effects on colon carcinoma cells .

Food Industry Applications

1. Flavoring Agents

Butanoic acid esters are utilized as flavoring agents in the food industry due to their pleasant fruity aroma. They are commonly found in products such as baked goods, beverages, and confectionery items. The use of these esters enhances the sensory qualities of food products without compromising safety or quality.

2. Food Preservation

Esters derived from butanoic acid exhibit antimicrobial properties that can be leveraged for food preservation. Their ability to inhibit microbial growth makes them suitable candidates for natural preservatives in various food products .

Case Studies

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Branching Effects: The 1,2-dimethylpropyl group increases molecular weight and likely reduces volatility compared to linear esters like butyl or ethyl butanoate.

- Acid Chain Length: Butanoic acid esters (C₄) have higher molecular weights than acetic acid derivatives (C₂), impacting solubility and aroma profiles.

Functional and Application Comparisons

This compound

- Volatility: lists a "VC value" of 0.551, suggesting moderate volatility compared to simpler esters like ethyl butanoate (commonly used in fruit flavors) .

- Biological Relevance: Not directly cited in plant volatile studies, but structurally similar branched esters (e.g., 2-methylbutanoate derivatives) are implicated in insect attractants () .

Butanoic Acid, 2-Methyl-, 1,2-Dimethylpropyl Ester (CAS 84696-83-3)

- Molecular Weight : Higher (172.27 g/mol) due to branching in both acid and ester groups, which may enhance persistence in environmental applications .

Butanoic Acid, Butyl Ester

- Applications : Widely used in food flavorings (e.g., apple, pineapple) due to fruity aroma . Simpler structure correlates with higher volatility and lower boiling point compared to branched analogs.

1,2-Dimethylpropyl Acetate

- Divergent Properties : Despite sharing the same ester group, its acetic acid backbone reduces molecular weight and alters solubility, making it more suitable for industrial solvents .

Research Findings and Industrial Relevance

- Agrochemical Potential: Branched esters like butanoic acid, 2-methyl-, 1,2-dimethylpropyl ester are studied in plant-insect interactions, suggesting utility in pest management .

- Flavor and Fragrance: Linear esters (e.g., ethyl butanoate) dominate flavor industries, while branched analogs may offer niche applications due to unique odor profiles .

- Synthetic Challenges : Branched esters require more complex synthesis pathways, as seen in the multi-step production of phosphoramidocyanidate derivatives () .

Preparation Methods

Acid-Catalyzed Esterification

The primary and most widely used method for preparing butanoic acid, 1,2-dimethylpropyl ester is the acid-catalyzed esterification of butanoic acid with 1,2-dimethylpropanol (or structurally related alcohols).

- Reaction Conditions: The reaction typically involves heating a mixture of butanoic acid and 1,2-dimethylpropanol in the presence of a strong acid catalyst such as sulfuric acid.

- Process: Reflux conditions are maintained to drive the equilibrium towards ester formation by continuously removing water formed during the reaction.

- Industrial Application: In industrial settings, continuous esterification reactors are employed where reactants are fed continuously, and the ester product is separated by distillation to improve yield and purity.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Concentrated sulfuric acid |

| Temperature | Reflux (~100-120°C) |

| Reaction Time | Several hours (4-8 hours) |

| Molar Ratio | Slight excess of alcohol or acid |

| Water Removal | Continuous removal (Dean-Stark) |

| Product Isolation | Distillation |

This method is favored for its simplicity, scalability, and relatively high yields.

Transesterification

- Description: this compound can also be prepared by transesterification, where an existing ester reacts with a different alcohol to exchange the alkoxy group.

- Catalysts: Basic catalysts such as sodium methoxide or acidic catalysts can be used.

- Applications: This method is useful when starting from esters that are more readily available or when modifying esters for specific applications.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Sodium methoxide or acid catalyst |

| Temperature | 50-100°C |

| Reaction Time | 2-6 hours |

| Molar Ratio | Alcohol in excess |

| Product Isolation | Distillation or extraction |

This method allows for flexibility in ester synthesis but may require more purification steps.

Hydrolysis and Derivative Preparations

Though hydrolysis is a reverse reaction, it is relevant in the context of preparing derivatives or purifying the ester.

- Hydrolysis Conditions: Acidic or basic aqueous conditions can hydrolyze the ester back to butanoic acid and 1,2-dimethylpropanol.

- Use in Synthesis: Controlled hydrolysis is sometimes used to obtain intermediate compounds or to remove unwanted esters during purification.

Advanced Synthetic Routes and Research Findings

While the classical esterification is predominant, research literature describes more complex synthetic sequences involving protection-deprotection strategies and multi-step organic synthesis for related esters.

- A study involving acetal exchange and oxidation steps illustrates the preparation of related butanoic acid esters through multi-step organic synthesis, including the use of catalysts such as pyridinium dichromate and boronic acids for functional group modifications.

- Palladium-catalyzed reactions and copper-mediated processes have been reported in the synthesis of complex esters and derivatives, which may be adapted for butanoic acid esters under specific conditions.

These advanced methods are generally applied in specialized research contexts rather than large-scale production.

Summary Table of Preparation Methods

| Method | Reagents | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | Butanoic acid + 1,2-dimethylpropanol | Sulfuric acid, reflux, water removal | High yield, scalable, simple | Requires acid catalyst, corrosion risk |

| Transesterification | Existing ester + alcohol | Sodium methoxide or acid catalyst | Flexible, can modify esters | Longer reaction, purification needed |

| Hydrolysis (Reverse) | Ester + water | Acidic or basic aqueous solution | Purification, intermediate prep | Reverse reaction, not synthetic |

| Multi-step Organic Synthesis | Various intermediates, catalysts | Oxidation, acetal exchange, Pd or Cu catalysts | Enables complex derivatives | Complex, costly, low scalability |

Q & A

Basic Research Questions

Q. How can Butanoic acid, 1,2-dimethylpropyl ester be reliably identified in complex mixtures using analytical chemistry techniques?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is the gold standard for identification. Use retention indices (RI) and spectral matching with established libraries (e.g., NIST or Adams’ essential oil databases) to confirm the compound. For example, isomers with identical molecular formulas (e.g., C9H18O2 in ) require high-resolution mass spectrometry (HRMS) or 2D NMR to resolve structural ambiguities. Retention time alignment with synthetic standards is critical for validation .

Q. What synthetic routes are available for preparing this compound, and what are their limitations?

- Methodological Answer : The ester can be synthesized via acid-catalyzed esterification between 2-methylbutanoic acid and 1,2-dimethylpropanol. Key challenges include controlling side reactions (e.g., transesterification) and optimizing catalyst efficiency (e.g., sulfuric acid vs. enzymatic lipases). Purity assessment requires GC-FID or NMR to detect residual reactants or byproducts. (ethyl butanoate synthesis) provides a template for reaction optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data caused by structural isomers of Butanoic acid esters?

- Methodological Answer : Structural isomers (e.g., butanoic acid, 2,2-dimethylpropyl ester vs. 1,2-dimethylpropyl ester) share identical molecular formulas (C9H18O2, ) but differ in branching. Advanced techniques include:

- 2D NMR (COSY, HSQC) : To map proton-carbon correlations and distinguish branching patterns.

- Isotopic labeling : Track reaction pathways to confirm ester linkage positions.

- Collision-induced dissociation (CID) in HRMS : Fragment ions can differentiate isomers based on stability patterns .

Q. What experimental design considerations are critical for quantifying this compound in environmental matrices?

- Methodological Answer : Environmental samples require robust extraction methods (e.g., solid-phase microextraction, SPME) to isolate the ester from interfering volatile organic compounds (VOCs). Calibration curves must account for matrix effects (e.g., soil vs. water). highlights the use of aptamer-based sensors for similar esters, suggesting potential for tailored biosensors .

Q. How do steric and electronic effects influence the stability and reactivity of this compound under varying pH and temperature conditions?

- Methodological Answer : The branched alkyl group (1,2-dimethylpropyl) introduces steric hindrance, reducing hydrolysis rates compared to linear esters (e.g., ethyl butanoate, ). Kinetic studies under controlled pH (e.g., alkaline hydrolysis) and Arrhenius plots at 25–80°C can quantify activation energy. Computational modeling (DFT) predicts electron density distribution at the ester carbonyl, guiding stability assessments .

Data Analysis & Validation

Q. What statistical methods are recommended for validating chromatographic data reproducibility of Butanoic acid esters?

- Methodological Answer : Use intra- and inter-day precision tests with %RSD thresholds (<5%) for retention times and peak areas. Principal component analysis (PCA) can identify batch effects in large datasets. ’s retention time tables for similar esters (e.g., 2-methylbutanoic acid methyl ester) provide benchmarks for column selection (e.g., DB-1 vs. BPX-5) and temperature programming .

Q. How can researchers address discrepancies between experimental and theoretical mass spectra of branched esters?

- Methodological Answer : Theoretical spectra (e.g., via NIST MS Suite) often underestimate fragmentation patterns of branched esters. Validate using deuterated analogs to confirm fragment origins. ’s mass spectral data for 2-methylbutanoic acid propyl ester illustrates characteristic ions (e.g., m/z 57 for butyl fragments) .

Environmental & Biological Relevance

Q. What are the implications of this compound’s lipophilicity for bioavailability studies?

- Methodological Answer : Calculate logP values (e.g., using ChemAxon or EPI Suite) to predict partitioning into lipid membranes. In vitro assays (e.g., Caco-2 cell monolayers) measure permeability. ’s data on structurally similar esters (e.g., phenylthioureidobutyric acid) highlights the role of ester side chains in modulating absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.